Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate
Description
Propriétés
IUPAC Name |
ethyl 2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWNXKFVAOSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of 2-Aminopyrimidines with Ethyl Bromopyruvate
The most widely reported method involves the cyclocondensation of 2-aminopyrimidine derivatives with ethyl bromopyruvate. This one-pot reaction proceeds via nucleophilic attack of the amino group on the α-carbon of bromopyruvate, followed by intramolecular cyclization to form the imidazo[1,5-a]pyrimidine core. A representative protocol from utilizes 2-amino-5-iodopyrimidine as the starting material, which undergoes a Suzuki-Miyaura cross-coupling with phenylboronic acid to introduce aryl groups. Subsequent treatment with ethyl bromopyruvate in dimethylformamide (DMF) at room temperature for 96 hours yields the target compound with moderate efficiency (18–41%).
Critical parameters include:
- Solvent polarity : DMF enhances reaction rates by stabilizing intermediates through polar interactions.
- Temperature : Prolonged room-temperature conditions prevent side reactions such as ester hydrolysis.
- Catalysts : While palladium catalysts (e.g., Pd(OAc)₂) are essential for cross-coupling steps, cyclocondensation proceeds without metal catalysts.
Two-Step Synthesis via Intermediate Cyclization
An alternative approach involves synthesizing a carboxylic acid intermediate followed by esterification. For example, bromopyruvic acid reacts with 2-aminopyrimidines to form imidazo[1,5-a]pyrimidine-2-carboxylic acids, which are then esterified with ethanol in the presence of thionyl chloride (Scheme 1, Route C in). This method avoids regioselectivity issues associated with the Dimroth rearrangement, which can occur under basic aqueous conditions. The esterification step typically achieves 37–45% yield over two steps, with purity confirmed via HPLC.
Optimization of Reaction Conditions
Solvent Screening and Yield Maximization
Systematic solvent screening reveals that DMF and acetonitrile (CH₃CN) provide optimal yields compared to less polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). For instance, cyclocondensation in DMF at 25°C for 4 days achieves 67–74% conversion, whereas DCM yields <20% under identical conditions. The high dielectric constant of DMF facilitates charge separation during the nucleophilic substitution step, accelerating ring closure.
Role of Bases and Additives
The addition of Hünig’s base (N,N-diisopropylethylamine, DIPEA) or triethylamine (TEA) neutralizes HBr generated during cyclocondensation, shifting the equilibrium toward product formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance yields by activating the carbonyl group of ethyl bromopyruvate.
Analytical Characterization and Quality Control
Spectroscopic Identification
- ¹H NMR (600 MHz, CDCl₃): Key signals include a triplet at δ 1.44 ppm (3H, CH₂CH₃), a quartet at δ 4.54 ppm (2H, OCH₂), and aromatic protons between δ 7.3–7.8 ppm.
- IR Spectroscopy : Stretching vibrations at 1747 cm⁻¹ (ester C=O) and 1692 cm⁻¹ (imidazole C=N) confirm functional groups.
- HRMS : The molecular ion [M + H]⁺ at m/z 208.18 matches the theoretical mass (C₉H₉N₃O₃).
Chromatographic Purity Assessment
Reverse-phase HPLC (C8 column, 0.1% formic acid in acetonitrile/water) reveals a single peak with >95% purity, indicating no detectable regioisomers or byproducts.
Comparative Analysis of Synthetic Methods
The microwave-assisted method, adapted from, offers superior yields (52%) and shorter reaction times (3 hours) by leveraging silica gel as a dehydrating agent. However, this approach requires specialized equipment and generates toxic byproducts (e.g., trichlorobenzoic acid).
Challenges and Mitigation Strategies
Regioselectivity and Dimroth Rearrangement
The Dimroth rearrangement, observed in imidazo[1,2-a]pyrimidines under basic conditions, can lead to regioisomer formation. To suppress this, reactions should avoid aqueous bases and employ anhydrous solvents. For example, substituting NaOH with ammonium chloride in methanol prevents rearrangement during ester hydrolysis.
Byproduct Management
Trichlorobenzoic acid and oxyma are common byproducts in coupling reactions. These can be recycled via chlorination with thionyl chloride or microwave-assisted recombination, reducing waste and improving cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate involves its interaction with various molecular targets and pathways. The compound’s imidazole and pyrimidine rings allow it to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Substituent Variations in the Imidazo-Pyrimidine Core
The primary distinction between Ethyl 2-hydroxyimidazo[1,5-a]pyrimidine-8-carboxylate and its analogs lies in the substituents at positions 2 and 4 of the pyrimidine ring. Key analogs include:
Key Observations :
Spectral and Physicochemical Properties
Notes:
Activité Biologique
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS: 222292-69-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
Synthesis
The synthesis of this compound involves the condensation of 2-amino pyrimidine derivatives with appropriate carboxylic acid derivatives. This process has been documented in various studies, highlighting the compound's structural versatility and potential for modification to enhance biological activity .
Anticancer Activity
Research has indicated that derivatives of imidazo[1,5-A]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- ERK Signaling Pathway Inhibition : Certain derivatives have demonstrated the ability to inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell growth and survival, such as ERK1/2 and AKT .
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells. For example, a related compound increased the percentage of apoptotic cells significantly when treated for 48 hours .
Antiviral Activity
This compound may also exhibit antiviral properties. Similar compounds have been evaluated for their ability to inhibit viral replication, particularly in Hepatitis B virus (HBV) models. The IC50 values for related compounds ranged from 1.3 to 9.1 µM against HBV .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth .
- Protein Expression Modulation : Western blot analyses have shown that treatment with these compounds alters the expression levels of various cell cycle and apoptosis-related proteins .
Case Study 1: Anticancer Efficacy
A study focused on a derivative of this compound demonstrated potent cytotoxic effects against MGC-803 gastric cancer cells. The compound exhibited an IC50 value of approximately 3.91 µM and induced significant apoptosis as evidenced by flow cytometry results .
Case Study 2: Antiviral Activity Against HBV
In vitro studies involving HepG2.2.15 cells highlighted the antiviral efficacy of a related compound. The results indicated substantial inhibition of HBV DNA replication with promising IC50 values .
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | ~3.91 | ERK pathway inhibition |
| Related Imidazo Compound | Anti-HBV | 1.3 - 9.1 | Viral replication inhibition |
| Another Derivative | Induction of Apoptosis | Not specified | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate?
The synthesis typically involves cyclization of precursor heterocycles followed by esterification. Key steps include:
- Condensation of amino-pyrimidine derivatives with ethyl glyoxylate under reflux in ethanol .
- Optimization of reaction parameters (e.g., 120°C, 3–12 hours) to enhance yield and purity .
- Purification via flash chromatography (e.g., light petroleum/ethyl acetate gradients) and characterization by -NMR and HPLC (≥95% purity) .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- NMR spectroscopy : Confirms regiochemistry and functional group positioning (e.g., hydroxy at C2, ethyl ester at C8) .
- HPLC : Ensures chemical purity (>95%) and detects byproducts like ethyl 5-ethoxy-2-(furan-2-yl)-triazolo[1,5-c]pyrimidine-8-carboxylate .
- Mass spectrometry (ES-MS) : Validates molecular weight and fragmentation patterns .
Q. What role does the hydroxy group at position 2 play in the compound’s reactivity?
The 2-hydroxy group enhances hydrogen-bonding capacity, influencing:
- Solubility : Increased polarity compared to trifluoromethyl or bromo analogs .
- Reactivity : Acts as a nucleophilic site for further functionalization (e.g., alkylation or acylation) .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution reactions of this compound be mitigated?
Strategies include:
- Catalyst optimization : Pd(OAc) (10 mol%) in DMF improves coupling efficiency for triazolo derivatives .
- Solvent selection : Ethanol or acetonitrile enhances nucleophilicity of amines .
- Byproduct minimization : Adjusting stoichiometry (e.g., 3:1 amine-to-substrate ratio) and reaction time (3–12 hours) .
Q. What explains contradictory biological activity data among structurally similar derivatives?
Discrepancies arise from:
- Substituent positioning : Bromo at C8 () vs. hydroxy at C2 alters binding affinity for targets like adenosine receptors .
- Assay variability : Standardize conditions (e.g., enzyme concentration, pH) and validate with orthogonal assays (e.g., functional vs. binding studies) .
- Purity thresholds : Ensure ≥95% HPLC purity to exclude confounding impurities .
Q. How do reaction conditions influence regioselectivity in functionalizing the imidazo-pyrimidine core?
Key factors include:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced approaches include:
- Molecular docking : Predicts binding modes with targets like thrombin or kinase CK1δ using crystal structures (PDB IDs) .
- DFT calculations : Models electronic effects of substituents (e.g., hydroxy vs. trifluoromethyl) on reactivity .
- QSAR models : Correlates substituent lipophilicity (LogP) with biological activity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
